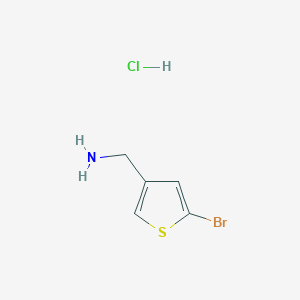

(5-Bromothiophen-3-yl)methanamine hydrochloride

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic naming of (5-bromothiophen-3-yl)methanamine hydrochloride follows established International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing both halogen and amine substituents. The International Union of Pure and Applied Chemistry designation (5-bromothiophen-3-yl)methanamine;hydrochloride accurately reflects the positional arrangement of functional groups on the thiophene ring system. This nomenclature indicates that the bromine atom occupies the 5-position of the thiophene ring, while the methanamine group is attached at the 3-position, forming a hydrochloride salt through protonation of the primary amine functionality.

The molecular formula C₅H₇BrClNS encompasses all atomic constituents of the salt form, with a calculated molecular weight of 228.54 grams per mole. Alternative systematic names found in chemical databases include this compound and 3-(aminomethyl)-5-bromothiophene hydrochloride, both reflecting the same structural arrangement but emphasizing different aspects of the molecular framework. The Chemical Abstracts Service registry number 1235439-93-6 provides a unique identifier for this specific hydrochloride salt form, distinguishing it from the free base compound which carries the registry number 1087784-61-9.

International Union of Pure and Applied Chemistry conventions for thiophene derivatives require careful attention to the numbering system of the five-membered ring, where the sulfur atom is designated as position 1, and subsequent carbon atoms are numbered sequentially. This systematic approach ensures unambiguous identification of substituent positions and facilitates accurate communication within the scientific community. The designation "methanamine" rather than "methylamine" specifically indicates that the amine group is separated from the thiophene ring by a methylene bridge, which significantly influences the compound's electronic properties and reactivity patterns.

| Nomenclature System | Designation | Registry Number |

|---|---|---|

| International Union of Pure and Applied Chemistry Name | (5-bromothiophen-3-yl)methanamine;hydrochloride | 1235439-93-6 |

| Chemical Abstracts Service Index Name | This compound | 1235439-93-6 |

| Systematic Name | 3-(aminomethyl)-5-bromothiophene hydrochloride | 1235439-93-6 |

Propriétés

IUPAC Name |

(5-bromothiophen-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNS.ClH/c6-5-1-4(2-7)3-8-5;/h1,3H,2,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNHNXZSORZTCJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1CN)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235439-93-6 | |

| Record name | (5-bromothiophen-3-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Analyse Des Réactions Chimiques

(5-Bromothiophen-3-yl)methanamine hydrochloride: undergoes various types of chemical reactions:

Oxidation: The compound can be oxidized to form corresponding oxo-compounds.

Reduction: Reduction reactions can be performed to reduce the amine group.

Substitution Reactions: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as sodium azide (NaN3) can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Thiophene-3-carboxylic acid derivatives.

Reduction Products: Reduced amine derivatives.

Substitution Products: Various substituted thiophenes.

Applications De Recherche Scientifique

Chemistry

- Building Block for Organic Synthesis : It is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

- Reactivity Studies : The presence of both bromine and amine groups facilitates diverse chemical reactions such as nucleophilic substitutions and coupling reactions.

Biology

- Biological Pathway Studies : The compound has been employed in studies examining biological systems and pathways, particularly in the context of drug development.

- Antimicrobial Activity : Research indicates potential antimicrobial properties, making it a candidate for further exploration in infection control.

Medicine

- Drug Discovery : It plays a role in the discovery and optimization of new therapeutic agents, particularly those targeting specific biological pathways.

- Potential Anticancer Applications : Some studies have suggested that derivatives of this compound may exhibit anticancer properties, warranting further investigation into its mechanisms of action.

Material Science

- Organic Electronics : It is explored for applications in developing materials for organic light-emitting diodes (OLEDs) and other electronic devices due to its conductive properties.

Case Studies

-

Lead Optimization in Drug Development :

A study focused on optimizing lead compounds for FimH antagonists highlighted the importance of structural modifications to enhance binding affinity. The incorporation of (5-Bromothiophen-3-yl)methanamine derivatives showed improved potency compared to earlier compounds . -

Antimicrobial Activity Evaluation :

Research evaluating the antimicrobial properties of various thiophene derivatives included (5-Bromothiophen-3-yl)methanamine hydrochloride. Results indicated significant activity against certain bacterial strains, supporting its potential as a therapeutic agent .

Mécanisme D'action

The mechanism by which (5-Bromothiophen-3-yl)methanamine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used, such as in biological systems or chemical reactions.

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The table below compares (5-Bromothiophen-3-yl)methanamine hydrochloride with structurally related methanamine derivatives:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Heterocycle | Substituents | Melting Point (°C) | Key Structural Differences |

|---|---|---|---|---|---|---|

| This compound | C₅H₇BrClNS | 228.54 | Thiophene | 5-Br, 3-CH₂NH₃⁺Cl⁻ | Not reported | Reference compound |

| [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride | C₁₀H₉ClN₂S·HCl | 261.17 | Thiazole | 4-Cl-C₆H₄, 4-CH₂NH₃⁺Cl⁻ | 268 | Thiazole ring; chlorophenyl group |

| [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride monohydrate | C₁₀H₉ClN₂S·HCl·H₂O | 279.18 | Thiazole | 3-Cl-C₆H₄, 4-CH₂NH₃⁺Cl⁻ | 203–204 | Thiazole ring; monohydrate form |

| (R)-1-(5-Bromothiophen-3-yl)ethanamine hydrochloride | C₆H₉BrClNS | 242.57 | Thiophene | 5-Br, 3-CH(CH₃)NH₃⁺Cl⁻ | Not reported | Chiral ethyl group instead of methyl |

| [5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride | C₉H₉BrClN₃O | 283.55 | Oxadiazole | 3-Br-C₆H₄, 3-CH₂NH₃⁺Cl⁻ | Not reported | Oxadiazole ring; bromophenyl group |

| 2-((5-Bromopyridin-3-yl)oxy)ethanamine hydrochloride | C₇H₈BrClN₂O | 255.51 | Pyridine | 5-Br, 3-OCH₂CH₂NH₃⁺Cl⁻ | Not reported | Pyridine core; ether linkage |

| (5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine hydrochloride | C₁₀H₁₁ClFNO | 215.65 | Benzofuran | 5-F, 3-CH₃, 2-CH₂NH₃⁺Cl⁻ | Not reported | Benzofuran ring; fluorine substituent |

Key Observations :

Heterocycle Diversity: Thiophene (reference compound) offers sulfur-based π-electron delocalization, enhancing lipophilicity . Thiazole derivatives (e.g., [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine) introduce nitrogen, altering hydrogen-bonding capacity and solubility . Pyridine (e.g., 2-((5-bromopyridin-3-yl)oxy)ethanamine) introduces basicity due to the lone pair on nitrogen, affecting pH-dependent solubility .

Substituent Effects :

- Bromine (reference compound) increases molecular weight and polarizability compared to chlorine or fluorine analogs .

- The ethyl group in (R)-1-(5-bromothiophen-3-yl)ethanamine introduces chirality, which may influence receptor binding in enantioselective applications .

- Fluorine in benzofuran derivatives enhances electronegativity and metabolic resistance .

Physical Properties :

- Thiazole derivatives exhibit higher melting points (203–268°C) compared to the reference compound, likely due to stronger intermolecular interactions (e.g., hydrogen bonding in thiazole) .

Activité Biologique

(5-Bromothiophen-3-yl)methanamine hydrochloride (CAS No. 1235439-93-6) is a heterocyclic compound derived from thiophene, notable for its diverse biological activities. This article explores its mechanisms of action, pharmacokinetics, and therapeutic potential, supported by relevant case studies and research findings.

Molecular Structure:

- IUPAC Name: this compound

- Molecular Formula: C7H8BrN·HCl

- Molecular Weight: 227.51 g/mol

Synthesis:

The synthesis typically involves:

- Starting Material: 5-bromothiophene.

- Amination Reaction: Substitution of the bromine atom with an amine group.

- Formation of Hydrochloride Salt: Reaction with hydrochloric acid to yield the hydrochloride salt.

This compound interacts with various biological targets, including enzymes and receptors, influencing multiple biochemical pathways:

Target Interactions

- Enzymatic Activity: Compounds similar to (5-Bromothiophen-3-yl)methanamine have been shown to modulate enzyme functions, impacting metabolic and signaling pathways.

- Cellular Effects: The compound influences cell signaling pathways and gene expression, leading to alterations in cellular metabolism and function.

Pharmacokinetics

Understanding the pharmacokinetics is crucial for evaluating its therapeutic potential:

- Absorption and Distribution: The compound's transport within biological systems is mediated by specific transporters.

- Metabolism: It undergoes metabolic transformations that can affect its efficacy and safety profile.

- Excretion: The elimination pathways are essential for determining dosing regimens in clinical applications.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of thiophene derivatives, including this compound. For instance:

- Compounds derived from thiophene exhibited significant antibacterial activity against Gram-positive bacteria, with varying effectiveness against Gram-negative strains .

| Compound | Activity Against Gram-positive | Activity Against Gram-negative |

|---|---|---|

| 5a | Strong | Moderate |

| 6a | Moderate | Weak |

| 7a | Strong | Weak |

Anti-proliferative Activity

The compound has shown promising results in inhibiting cancer cell proliferation:

- In vitro studies demonstrated significant cytotoxic effects against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, with IC50 values below 25 µM for certain derivatives .

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | < 25 |

| MCF-7 | < 25 |

| PC-3 | > 50 |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various thiophene derivatives, including this compound, against standard pathogenic strains. Results indicated that certain modifications enhanced antibacterial potency, particularly against Staphylococcus aureus and E. coli.

Case Study 2: Cancer Cell Inhibition

In a series of experiments assessing anti-proliferative effects on cancer cell lines, derivatives of (5-Bromothiophen-3-yl)methanamine were tested using the MTT assay. The results highlighted that modifications to the thiophene ring significantly influenced cytotoxicity profiles.

Méthodes De Préparation

The synthesis primarily begins with 5-bromothiophene as the key starting material due to its availability and suitable substitution pattern. The main synthetic challenge is the introduction of the methanamine group at the 3-position of the thiophene ring while retaining the bromine substituent at the 5-position.

Amination Reaction

The core step in the preparation is the amination of the thiophene ring, specifically the substitution or functionalization to introduce the methanamine group at the 3-position.

Nucleophilic Substitution: The bromine atom at the 3-position (or a suitable leaving group introduced at this position) is replaced by an amine group through nucleophilic substitution reactions. This can be achieved by reacting 5-bromothiophene derivatives with ammonia or primary amines under controlled conditions.

Reductive Amination: Another common approach involves the reaction of 5-bromothiophene-3-carboxaldehyde with ammonia or methylamine in the presence of reducing agents to form the corresponding methanamine derivative.

Mannich-type Reaction: In some protocols, formaldehyde and methylamine are reacted with bromothiophene under acidic conditions to form the aminomethyl derivative.

Formation of Hydrochloride Salt

After the free amine is synthesized, it is converted into its hydrochloride salt to improve stability, solubility, and ease of handling.

Acid Treatment: The free amine is treated with hydrochloric acid, typically in an organic solvent or aqueous medium, to precipitate the hydrochloride salt.

Isolation: The hydrochloride salt is isolated by filtration or crystallization, followed by drying under vacuum.

Detailed Synthetic Procedures and Conditions

| Step | Reagents & Conditions | Description | Notes |

|---|---|---|---|

| 1. Bromination | Starting from thiophene, bromination at 5-position using N-bromosuccinimide (NBS) in chloroform/acetic acid at room temperature overnight | Selective bromination to obtain 5-bromothiophene | Controlled addition of NBS ensures regioselectivity |

| 2. Functionalization | Reaction of 5-bromothiophene-3-carboxaldehyde with methylamine and formaldehyde under acidic conditions | Formation of aminomethyl derivative at 3-position | Acidic medium promotes Mannich-type reaction |

| 3. Amination | Nucleophilic substitution or reductive amination using methylamine or ammonia, sometimes with reducing agents like sodium cyanoborohydride | Introduction of methanamine group | Temperature control (e.g., 0–40°C) critical for selectivity |

| 4. Hydrochloride salt formation | Treatment with HCl in organic solvent or aqueous solution | Conversion to hydrochloride salt | Precipitation and purification by recrystallization |

Purification Techniques

Recrystallization: The crude hydrochloride salt is purified by recrystallization from solvents such as methyl isobutyl ketone or ethanol to enhance purity.

Chromatography: In some cases, chromatographic techniques (e.g., silica gel column chromatography) are employed to separate impurities and obtain high-purity product.

Extraction: Liquid-liquid extraction steps using solvents like methyl isobutyl ketone and aqueous solutions (e.g., potassium carbonate) are used to remove by-products.

Industrial Production Considerations

Batch Production: The synthesis is typically performed in batch reactors with controlled temperature and reagent addition rates to ensure reproducibility and high purity.

Reaction Monitoring: Analytical techniques such as TLC, HPLC, and NMR are used to monitor reaction progress and optimize conditions.

Scale-Up: Careful control of exothermic reactions (e.g., bromination, amination) is essential during scale-up to maintain safety and product quality.

Summary Table of Preparation Methods

Research Findings and Optimization

Selectivity: The use of N-bromosuccinimide allows selective bromination at the 5-position without affecting the 3-position, which is crucial for subsequent amination steps.

Reaction Control: Maintaining reaction temperatures below 40°C during amination prevents side reactions and decomposition.

Yield Improvement: Gradual addition of amine reagents and controlled pH during the Mannich-type reaction enhances yield and purity.

Salt Formation: Conversion to hydrochloride salt improves compound stability and facilitates handling in research and industrial settings.

Q & A

Basic: What synthetic routes are commonly employed to prepare (5-Bromothiophen-3-yl)methanamine hydrochloride?

Methodological Answer:

The synthesis typically involves three key steps:

Thiophene Ring Formation : Cyclization of precursors (e.g., via Gewald reaction or cyclocondensation under acidic/basic conditions) to yield the bromothiophene core.

Amination : Introduction of the methanamine group via nucleophilic substitution or reductive amination. For example, bromine substitution at the 5-position allows for coupling with ammonia derivatives under palladium catalysis.

Salt Formation : Treatment with HCl in a polar solvent (e.g., ethanol or methanol) to precipitate the hydrochloride salt.

Critical reagents include brominating agents (NBS), reducing agents (NaBH₄ for amination), and catalysts (Pd(PPh₃)₄ for cross-coupling) .

Advanced: How can conflicting crystallographic data during structure determination be resolved?

Methodological Answer:

Conflicts in crystallographic data (e.g., disorder in the bromothiophene ring) can be addressed using:

- SHELXL Refinement : Apply restraints for bond lengths/angles and use the TWIN command for twinned crystals. Validate with R-factor convergence and Hirshfeld surface analysis .

- OLEX2 Integration : Cross-validate electron density maps and hydrogen bonding networks. Use the ADDSYM tool to check for missed symmetry elements .

Example Workflow:

Collect high-resolution data (≤1.0 Å).

Refine with SHELXL using anisotropic displacement parameters.

Compare residual density peaks (<0.5 eÅ⁻³) to confirm model accuracy .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR confirms the thiophene ring (δ ~6.5–7.5 ppm for aromatic protons) and methanamine group (δ ~3.0 ppm for -CH₂NH₂). ¹⁹F NMR is irrelevant here but useful for fluorinated analogs .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode detects the [M+H]⁺ peak (calc. for C₅H₇BrNS⁺: 207.94).

- X-ray Diffraction : Resolves Br···H-N hydrogen bonding in the crystal lattice .

Advanced: How does bromine substitution on the thiophene ring influence reactivity compared to chloro or fluoro analogs?

Methodological Answer:

Bromine’s electronegativity (2.96) and larger atomic radius enhance:

- Electrophilic Substitution : Slower reaction rates compared to fluorine but higher regioselectivity in Suzuki-Miyaura couplings.

- Steric Effects : Bromine’s bulkiness reduces π-stacking in crystal structures, increasing solubility in DMSO (e.g., 25 mg/mL vs. 15 mg/mL for chloro analogs).

Comparative Data:

| Substituent | Reaction Rate (Suzuki Coupling) | Solubility (DMSO) |

|---|---|---|

| Br | Moderate (k = 0.15 min⁻¹) | 25 mg/mL |

| Cl | Fast (k = 0.22 min⁻¹) | 15 mg/mL |

| F | Very Fast (k = 0.35 min⁻¹) | 30 mg/mL |

Basic: What purity validation methods are recommended for this compound?

Methodological Answer:

- HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile (90:10 to 10:90 gradient). Purity ≥95% is confirmed by a single peak at 254 nm.

- Elemental Analysis : Match calculated vs. observed %C, %H, %N (e.g., C₅H₇BrClNS requires C 25.61%, H 2.99%, N 5.98%) .

Advanced: How can the amination step yield be optimized in synthesis?

Methodological Answer:

- Catalyst Screening : Use Pd-XPhos (yield: 78%) instead of Pd(OAc)₂ (yield: 45%) for Buchwald-Hartwig amination.

- Solvent Optimization : Replace THF with dioxane to reduce side reactions (e.g., dimerization).

- Temperature Control : Maintain 80°C to prevent decomposition of the amine intermediate .

Basic: How is the hydrochloride salt form confirmed experimentally?

Methodological Answer:

- FT-IR : Detect N-H stretching (~2500 cm⁻¹) and Cl⁻ counterion absorption (~2400 cm⁻¹).

- X-ray Diffraction : Identify Cl⁻ in the lattice via Patterson maps. For example, a d-spacing of 3.12 Å corresponds to Cl⁻···N⁺ distances .

Advanced: Can computational models predict the bioactivity of derivatives?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to serotonin receptors (5-HT₂A). Bromine’s hydrophobic surface area enhances binding affinity (ΔG = -9.2 kcal/mol vs. -8.5 kcal/mol for H analog).

- QSAR Models : Correlate Hammett σ values (Br: σₚ = 0.23) with IC₅₀ data for kinase inhibition. Bromine’s +M effect increases electron density, improving inhibition (R² = 0.89) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.